molecular formula C7H6F3NO B1338887 4-(Difluoromethoxy)-3-fluoroaniline CAS No. 1003865-65-3

4-(Difluoromethoxy)-3-fluoroaniline

Cat. No.: B1338887
CAS No.: 1003865-65-3
M. Wt: 177.12 g/mol
InChI Key: DOGBVIAOAPGSKZ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-fluoroaniline is an organic compound with the molecular formula C7H7F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a fluorine atom attached to an aniline ring

Preparation Methods

The synthesis of 4-(Difluoromethoxy)-3-fluoroaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents . This method is advantageous for industrial production due to its high yield, low cost, and minimal pollution.

Chemical Reactions Analysis

4-(Difluoromethoxy)-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group in its precursor can be reduced to an amino group.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom or the difluoromethoxy group can be replaced by other nucleophiles.

    Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common reagents used in these reactions include sodium hydroxide, monochlorodifluoromethane, ferric oxide, activated carbon, water, and hydrazine .

Scientific Research Applications

4-(Difluoromethoxy)-3-fluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1/Smad signaling pathway, which plays a crucial role in the epithelial-mesenchymal transformation process. This inhibition leads to reduced expression of proteins such as α-SMA, vimentin, and collagen I, and increased expression of E-cadherin, thereby attenuating fibrosis .

Comparison with Similar Compounds

4-(Difluoromethoxy)-3-fluoroaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-(difluoromethoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGBVIAOAPGSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83190-01-6
Record name 4-(difluoromethoxy)-3-fluoroaniline
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